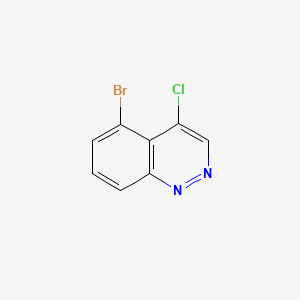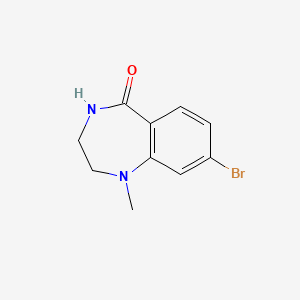
8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is a chemical compound belonging to the benzodiazepine class, which are known for their sedative, anxiolytic, and muscle relaxant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one typically involves multiple steps, starting with the bromination of a suitable precursor. One common method includes the reaction of 1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one with bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is studied for its potential effects on various biological pathways. It has been investigated for its role in modulating neurotransmitter systems.
Medicine: Medically, this compound has shown promise in the development of new therapeutic agents
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure allows for the creation of novel compounds with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism by which 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the effect of GABA, it produces a calming effect on the nervous system. The molecular targets include GABA_A receptors, and the pathways involved are those related to neurotransmission and neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness: 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one stands out due to its specific structural features, such as the presence of the bromine atom at the 8-position, which influences its reactivity and biological activity. This uniqueness allows it to be used in specialized applications that other similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C10H11BrN2O |
|---|---|
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
8-bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C10H11BrN2O/c1-13-5-4-12-10(14)8-3-2-7(11)6-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14) |
InChI-Schlüssel |
VQJZJTVHUGOOFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNC(=O)C2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B15359865.png)
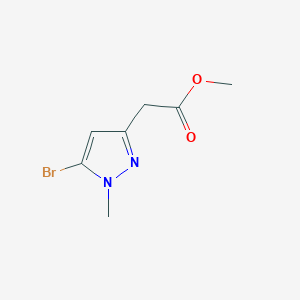
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)

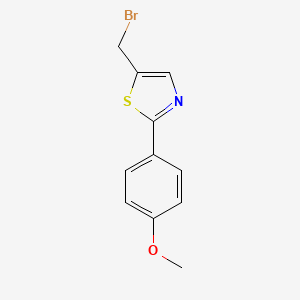
![6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)
![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)
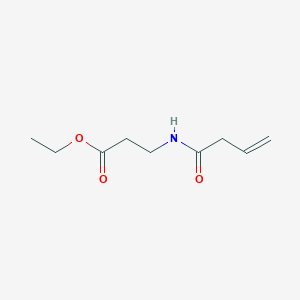


![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15359933.png)
